axinysone B
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Overview
Description
Axinysone B is a secondary metabolite isolated from the red alga Laurencia similis . It belongs to the class of terpenoids, specifically sesquiterpenes, and exhibits significant antibacterial activity against Staphylococcus species . The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Axinysone B can be isolated from natural sources such as Laurencia similis The isolation process typically involves solvent extraction followed by chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively covered in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Laurencia similis and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Axinysone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Axinysone B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its antibacterial properties against Staphylococcus species.
Medicine: Potential therapeutic applications due to its antibacterial activity.
Industry: Potential use in the development of antibacterial agents and natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Axinysone B involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The molecular targets and pathways involved in this process are not fully elucidated but are believed to involve the inhibition of essential bacterial enzymes and membrane proteins .
Comparison with Similar Compounds
Axinysone B can be compared with other sesquiterpenes isolated from Laurencia similis, such as:
- ent-1(10)-aristolen-9beta-ol
- (+)-aristolone
- 9-aristolen-1alpha-ol
- 2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5-tribromoindole
This compound is unique due to its specific antibacterial activity against Staphylococcus species and its distinct molecular structure .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1 |
InChI Key |
KDPNSOLPHGZUAY-RHVNPFLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Origin of Product |
United States |
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